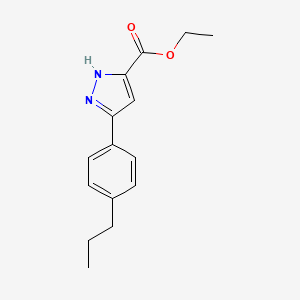

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is 258.136827821 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-propylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-5-11-6-8-12(9-7-11)13-10-14(17-16-13)15(18)19-4-2/h6-10H,3-5H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXSBGCYIMBPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides an in-depth technical overview of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate, a promising heterocyclic compound for the development of novel therapeutics. This document will detail its synthesis, elucidate the underlying reaction mechanisms, present its physicochemical properties, and explore its potential applications in drug discovery, with a focus on its role as an anti-inflammatory agent.

Introduction: The Significance of Pyrazoles in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. This versatility has led to the development of a wide range of drugs containing the pyrazole core, including the anti-inflammatory drug celecoxib, the erectile dysfunction medication sildenafil, and various kinase inhibitors used in oncology.[1] The compound of focus, Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate, belongs to the class of 5-aryl-pyrazole-3-carboxylates, which have garnered significant interest for their therapeutic potential.

Chemical Identity and Physicochemical Properties

| Property | Representative Data for Related Compounds | Source |

| Molecular Formula | C15H18N2O2 | N/A |

| Molecular Weight | 258.32 g/mol | N/A |

| Physical State | Likely a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF. | N/A |

| Storage | Should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. |

Note: The molecular formula and weight are calculated for the target compound. Other properties are extrapolated from similar compounds.

Synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

The synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate can be efficiently achieved through a two-step process, which is a variation of the classic Knorr pyrazole synthesis.[2][3] This method involves the initial formation of a 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine.

The overall synthetic pathway is illustrated in the diagram below.

Caption: Synthetic workflow for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate (Intermediate)

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl oxalate at room temperature with stirring.

-

To this mixture, add a solution of 4'-propylacetophenone in absolute ethanol dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the intermediate product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate (Final Product)

-

Suspend the dried intermediate, ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate, in glacial acetic acid.

-

Add hydrazine hydrate to the suspension and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid product will precipitate out. Filter the solid, wash thoroughly with water to remove any acetic acid, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

The core of this synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][4][5] The mechanism proceeds as follows:

-

Initial Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl intermediate.

-

Formation of a Hemiaminal: This attack forms a transient hemiaminal intermediate.

-

Dehydration: The hemiaminal readily loses a molecule of water to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

-

Final Dehydration: A second dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Structural Characterization

The structure of the synthesized Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate should be confirmed using standard analytical techniques. Based on published data for analogous compounds, the expected spectral data are as follows:[6]

-

¹H NMR: Protons of the ethyl group (triplet and quartet), aromatic protons of the phenyl ring, protons of the propyl group, and a characteristic singlet for the pyrazole ring proton. A broad singlet corresponding to the N-H proton of the pyrazole ring is also expected.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the pyrazole and phenyl rings, and carbons of the ethyl and propyl groups.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the aromatic rings.

Potential Applications in Drug Discovery

Derivatives of 5-aryl-pyrazole-3-carboxylate have shown a range of biological activities, making them attractive scaffolds for drug development.

Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives.[3][7] These compounds often exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. The structural similarity of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate to known anti-inflammatory agents suggests its potential in this therapeutic area.

Recent research has highlighted 5-aryl-pyrazole-3-carboxamide derivatives as selective agonists for the cannabinoid receptor 2 (CB2).[8] CB2 receptor activation is implicated in modulating immune responses and inflammation, without the psychoactive effects associated with CB1 receptor activation. This makes CB2 a promising target for treating inflammatory conditions like colitis.[8] The ester functionality of the title compound could serve as a handle for further chemical modification to explore its potential as a CB2 agonist.

Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is not available, general precautions for handling similar chemical compounds should be followed. Related pyrazole derivatives are known to cause skin and eye irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is a valuable heterocyclic compound with significant potential in drug discovery. Its synthesis via a reliable and scalable modified Knorr pyrazole synthesis makes it an accessible building block for medicinal chemists. The demonstrated biological activities of structurally related compounds, particularly in the realm of anti-inflammatory and immunomodulatory effects, underscore the promise of this molecule as a lead for the development of novel therapeutics. Further investigation into its biological targets and mechanism of action is warranted to fully unlock its therapeutic potential.

References

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 15, 2026, from [Link]

- Le-Criell, M., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(43), 28247-28253.

- Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.

- Revanasiddappa, B. C., & Jose, N. (2020). Synthesis and Biological Activity Studies of Novel Arylazo Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 10(4-s), 115-119.

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 15, 2026, from [Link]

- Wang, Y., et al. (2025). Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. European Journal of Medicinal Chemistry, 283, 117117.

-

Knorr Pyrazole Synthesis [Video]. (2025, February 23). YouTube. Retrieved February 15, 2026, from [Link]

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38.

- Abdellatif, K. R. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3847-3856.

- Girish, K., et al. (2018). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(8), 443-448.

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved February 15, 2026, from [Link]

-

WorldOfChemicals. (2013). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Retrieved February 15, 2026, from [Link]

- Patil, S., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7939-7951.

-

Georganics. (2011). Safety Data Sheet: Ethyl 1H-pyrazole-3-carboxylate. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved February 15, 2026, from [Link]

- El-Gohary, N. S., & Shaabana, A. A. (2014). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 51(S1), E1-E7.

- de Oliveira, C. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(118), 97365-97372.

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. Retrieved February 15, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 1H-Pyrazole-3-carboxylic acid, 5-(4-propylphenyl)-, ethyl ester: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-pyrazole-3-carboxylic acid, 5-(4-propylphenyl)-, ethyl ester, a novel pyrazole derivative with significant potential in drug discovery and development. We will delve into its chemical identity, a detailed, field-proven synthesis protocol, requisite characterization methodologies, and an exploration of its putative biological activities based on the well-established pharmacology of the pyrazole scaffold.

Chemical Identity and Synonyms

The compound at the core of this guide is systematically named ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate . Due to the novelty of this specific molecule, it is not yet extensively cataloged in chemical databases. However, based on its structure, several synonyms can be logically derived:

-

1H-Pyrazole-3-carboxylic acid, 5-(4-propylphenyl)-, ethyl ester

-

Ethyl 5-(4-propylphenyl)pyrazole-3-carboxylate

-

5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

For the purpose of clarity and consistency, this guide will utilize its IUPAC name: ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate .

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₂ | ChemDraw |

| Molecular Weight | 258.32 g/mol | ChemDraw |

| XLogP3 | 3.5 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |

| Rotatable Bond Count | 5 | PubChem (Predicted) |

Synthesis Protocol: A Self-Validating Approach

The synthesis of ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate can be efficiently achieved through a two-step process adapted from established methodologies for similar pyrazole derivatives.[1][2] This protocol is designed to be self-validating, with clear checkpoints for characterization of the intermediate and final products.

Overall Synthesis Workflow

Caption: Synthesis workflow for ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate (Intermediate)

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 200 mL of absolute ethanol.

-

Sodium Ethoxide Formation: Carefully add 5.75 g (0.25 mol) of sodium metal to the ethanol in small portions. Allow the sodium to react completely to form sodium ethoxide.

-

Reactant Addition: To the freshly prepared sodium ethoxide solution, add a mixture of 44.06 g (0.25 mol) of 4-propylacetophenone and 36.54 g (0.25 mol) of diethyl oxalate dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 30°C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates the progress of the reaction.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute hydrochloric acid to a pH of 3-4.

-

Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield the intermediate, ethyl 2,4-dioxo-4-(4-propylphenyl)butanoate.

Step 2: Synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate (Final Product)

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 0.1 mol of the dried intermediate from Step 1 in 100 mL of glacial acetic acid.

-

Reagent Addition: To this suspension, add 5.0 g (0.1 mol) of hydrazine hydrate dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Isolation and Purification: The crude product will precipitate out. Filter the solid, wash with copious amounts of water to remove acetic acid, and then dry. Recrystallize the crude product from ethanol to obtain pure ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

Structural Elucidation and Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 0.9 (t, 3H, -CH₂CH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.6 (sextet, 2H, -CH₂CH₂CH₃), 2.6 (t, 2H, -CH₂CH₂CH₃), 4.4 (q, 2H, -OCH₂CH₃), 6.8 (s, 1H, pyrazole-H4), 7.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 10.0-12.0 (br s, 1H, NH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.0, 14.5, 24.5, 38.0, 61.5, 105.0, 126.0, 129.0, 130.0, 143.0, 145.0, 150.0, 163.0. |

| FT-IR (KBr, cm⁻¹) | ν: 3100-3300 (N-H stretch), 2960 (C-H stretch, aliphatic), 1720 (C=O stretch, ester), 1600 (C=N stretch), 1550 (C=C stretch, aromatic). |

| Mass Spectrometry (ESI-MS) | m/z: 259.14 [M+H]⁺, 281.12 [M+Na]⁺. |

Putative Biological Activities and Therapeutic Rationale

While specific biological data for ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is not yet available, the extensive body of literature on pyrazole derivatives allows for well-founded postulations regarding its therapeutic potential.[3][4][5]

Anti-inflammatory and Analgesic Properties

Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The structural features of the title compound, particularly the substituted phenyl ring at the 5-position, are consistent with those of known COX inhibitors.

Anticancer Potential

The pyrazole scaffold is a privileged structure in modern oncology drug discovery.[6] Derivatives have been shown to inhibit various protein kinases, disrupt microtubule polymerization, and induce apoptosis in cancer cells. The 5-(4-propylphenyl) substituent could potentially enhance binding to hydrophobic pockets within the active sites of various oncogenic proteins.

Postulated Mechanism of Action: Kinase Inhibition

Caption: Postulated mechanism of anticancer activity via kinase inhibition.

Future Directions and Conclusion

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate represents a promising, yet underexplored, chemical entity. The synthetic protocol detailed herein provides a robust and reproducible method for its preparation, enabling further investigation into its biological properties. Future research should focus on:

-

In vitro screening: Profiling the compound against a panel of kinases, COX enzymes, and various cancer cell lines.

-

In vivo studies: Evaluating its efficacy and safety in animal models of inflammation, pain, and cancer.

-

Structure-Activity Relationship (SAR) studies: Synthesizing analogs with modifications to the propyl group and the ester moiety to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers poised to unlock the therapeutic potential of this novel pyrazole derivative. The convergence of a straightforward synthesis and a high probability of valuable biological activity makes ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate a compelling candidate for further drug discovery and development efforts.

References

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed, 17(1), 32-38. [Link]

-

Lv, K., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(9), 15936-15954. [Link]

-

Al-Mousawi, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4998. [Link]

-

Bhat, B. A., et al. (2017). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 64(1), 9-27. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista Campano, 28(1). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Tautomerism in 3,5-disubstituted pyrazole carboxylates

An In-Depth Technical Guide to Annular Tautomerism in 3,5-Disubstituted Pyrazole Carboxylates

Executive Summary

Pyrazoles are a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Their biological efficacy is profoundly influenced by a subtle yet critical chemical characteristic: annular tautomerism. This phenomenon, involving the migration of a proton between the two ring nitrogen atoms, dictates the molecule's hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets. For N-unsubstituted 3,5-disubstituted pyrazole carboxylates, this equilibrium between two distinct tautomeric forms can significantly impact drug development, from synthesis to final formulation. This guide provides a comprehensive exploration of the principles governing this tautomeric balance, the analytical methodologies required for its characterization, and the strategic implications for researchers in drug discovery.

The Fundamental Principle: Annular Prototropic Tautomerism

N-unsubstituted pyrazoles exist as a dynamic equilibrium between two tautomeric forms, arising from the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[1][2][3] This rapid interconversion results in two distinct isomers, which, in the case of asymmetrically substituted pyrazoles like 3,5-disubstituted carboxylates, are non-equivalent. The position of this equilibrium is not random; it is a finely tuned balance dictated by the electronic nature of the substituents at the C3 and C5 positions, as well as by environmental factors.[4][5]

The two principal tautomers are designated based on the position of the substituents relative to the N-H proton. For a generic ethyl 3(5)-R-pyrazole-5(3)-carboxylate, the equilibrium is between:

-

Tautomer A: The N1-H tautomer, where the proton is on the nitrogen adjacent to the C5-carboxylate group.

-

Tautomer B: The N2-H tautomer, where the proton is on the nitrogen adjacent to the C3-R group.

Understanding which tautomer predominates is crucial, as it determines the molecule's primary hydrogen bond donor and acceptor sites, influencing its solubility, crystal packing, and receptor binding interactions.[6]

Note: The DOT script above is a template. Actual chemical structure images would be needed for a functional diagram.

Diagram 1: Annular Tautomeric Equilibrium in a 3(5)-R-Pyrazole-5(3)-Carboxylate.

Factors Governing Tautomeric Preference

The delicate balance of the tautomeric equilibrium is governed by a combination of intramolecular electronic effects and intermolecular interactions with the environment.

Electronic Effects of Substituents

The electronic character of the substituent at the C3/C5 position is a primary determinant of the tautomeric preference.[1]

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), methyl (-CH₃), or phenyl groups tend to favor the tautomer where the proton resides on the adjacent nitrogen (N1).[1][7] This places the lone pair of the other nitrogen (N2) closer to the electron-donating group, a stabilizing arrangement. Therefore, if R is an EDG, Tautomer A (5-carboxylate) is often favored.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, such as nitro (-NO₂) or trifluoromethyl (-CF₃), stabilize the tautomer where the proton is on the distal nitrogen.[4][5] This arrangement places the electron lone pair of the adjacent nitrogen closer to the EWG. The carboxylate group itself is electron-withdrawing. When two EWGs are present, the stronger one typically directs the equilibrium. For instance, in 3-nitro-1H-pyrazole-5-carboxylate, the tautomer with the ester group at position 5 (relative to the N-H) is dominant in the crystal state.[5]

The Role of the Carboxylate Group

The ester or carboxylate group is a moderately electron-withdrawing substituent. Its influence is compounded by its potential for intramolecular hydrogen bonding. In certain conformations, the carbonyl oxygen of the carboxylate can form a weak intramolecular hydrogen bond with the N-H proton, which can stabilize an otherwise less-favored tautomer.[4][8]

Solvent Effects

The solvent environment plays a critical role by differentially solvating the two tautomers.[1][4]

-

Polarity: A change in solvent polarity can shift the equilibrium. The tautomer with the larger dipole moment will be better stabilized by polar solvents.

-

Hydrogen Bonding: Polar protic solvents (e.g., methanol, water) can engage in specific hydrogen bonding interactions with both the N-H proton and the lone pair of the second nitrogen, as well as the carboxylate group, further influencing the equilibrium. In contrast, aprotic solvents (e.g., chloroform, DMSO) interact primarily through dipole-dipole interactions. For some pyrazole amides, a tautomeric equilibrium is observed in DMSO, whereas a single tautomer dominates in less polar solvents.[5]

Analytical Characterization: A Multi-Technique Approach

A definitive characterization of the tautomeric state requires a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a quantitative snapshot of the tautomeric mixture in solution.[9] The key is that the chemical shifts of the pyrazole ring atoms, particularly C3 and C5, are highly sensitive to the location of the N-H proton.[4]

| Nucleus | Tautomer A (5-Carboxylate) | Tautomer B (3-Carboxylate) | Rationale for Chemical Shift Difference |

| ¹H (H4) | Varies | Varies | The chemical shift of H4 is influenced by both substituents, but changes are often less diagnostic than for the carbon signals. |

| ¹³C (C3) | ~140-150 ppm | ~150-160 ppm | In Tautomer B, C3 is adjacent to a non-protonated nitrogen and bears the carboxylate, leading to a downfield shift. |

| ¹³C (C5) | ~150-160 ppm | ~140-150 ppm | In Tautomer A, C5 is adjacent to a non-protonated nitrogen and bears the carboxylate, resulting in a downfield shift. |

| ¹⁵N (N1) | Shielded (N-H) | Deshielded (N=C) | Directly observes the protonated vs. unprotonated nitrogen environment. |

| ¹⁵N (N2) | Deshielded (N=C) | Shielded (N-H) | Provides unambiguous confirmation of the proton's location. |

Table 1: Representative ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Trends for Pyrazole Tautomers.

Experimental Protocol: NMR-Based Quantification of Tautomeric Ratio

This protocol outlines a robust method for determining the tautomeric equilibrium constant (KT) in solution.

Objective: To quantitatively determine the ratio of Tautomer A to Tautomer B for a novel 3,5-disubstituted pyrazole carboxylate in DMSO-d₆.

Methodology Rationale:

-

Choice of Solvent (DMSO-d₆): DMSO is a polar aprotic solvent that is excellent for dissolving a wide range of compounds. Crucially, it slows down the exchange of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.[10] Its hydrogen-bond accepting nature can also influence the equilibrium, providing data relevant to biological systems.

-

Use of Reference Compounds: Synthesizing the N1-methylated derivatives of both possible isomers provides "fixed" or "locked" tautomers. Their NMR spectra are unambiguous and serve as definitive standards against which the spectrum of the tautomeric mixture can be compared for signal assignment. This is a cornerstone of a self-validating protocol.

-

Low-Temperature NMR: If proton exchange between the tautomers is fast at room temperature, the observed spectrum will show a single set of time-averaged signals.[10] Cooling the sample can slow this exchange to the point where distinct signals for each tautomer resolve, allowing for direct integration and quantification.[7][9]

Step-by-Step Protocol:

-

Synthesis of Reference Compounds: a. Synthesize the target 3,5-disubstituted pyrazole carboxylate. b. Methylate the compound (e.g., using methyl iodide). This reaction will typically produce a mixture of two products: the 1-methyl-3-R-5-carboxylate and the 1-methyl-5-R-3-carboxylate. c. Separate the two N-methylated isomers using column chromatography. d. Characterize each isomer fully to confirm its structure. These are your "fixed" reference standards.

-

Sample Preparation: a. Accurately weigh ~10 mg of the N-H pyrazole and dissolve it in 0.7 mL of DMSO-d₆ in a clean NMR tube. b. Prepare separate NMR samples of each N-methylated reference compound in the same manner.

-

NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum for all three samples at room temperature (e.g., 298 K). b. Acquire a proton-decoupled ¹³C NMR spectrum for all three samples. Pay close attention to the chemical shifts of the two pyrazole ring carbons attached to the substituents (C3 and C5). c. If signals are averaged at 298 K: Begin a variable-temperature (VT) NMR experiment. Lower the temperature in increments of 10 K (e.g., 288 K, 278 K, etc.) and acquire a ¹H spectrum at each step until distinct signals for the two tautomers are resolved.

-

Data Analysis and Quantification: a. Signal Assignment: Compare the ¹³C spectrum of the N-H pyrazole with the spectra of the two N-methylated reference compounds. This allows for unambiguous assignment of the C3 and C5 signals for each tautomer in the mixture. b. Integration: Once distinct signals are resolved (either at room temperature or low temperature), carefully integrate a pair of corresponding, well-resolved proton signals (e.g., H4 or a substituent proton) for each tautomer. Let the integrals be IA and IB. c. Calculate Tautomer Ratio: The mole fraction of each tautomer is calculated as:

- % Tautomer A = [IA / (IA + IB)] * 100

- % Tautomer B = [IB / (IA + IB)] * 100 d. Calculate Equilibrium Constant (KT): KT = [% Tautomer B] / [% Tautomer A]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Presumptive Safety Profile of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate has been identified in publicly available databases. This guide has been synthesized from safety data for structurally analogous pyrazole derivatives and established chemical safety principles. It is intended to provide a presumptive safety profile and guidance for handling this novel compound in a research and development setting. All work with this and any new chemical entity should be conducted under the assumption that it is hazardous, with appropriate engineering controls and personal protective equipment.

Introduction

Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. For instance, some have been investigated for their anti-inflammatory properties[1]. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a comprehensive, albeit presumptive, safety assessment to inform risk mitigation strategies for the handling, storage, and disposal of this compound.

Presumptive Hazard Identification and Classification

Based on the hazard classifications of structurally similar pyrazole-based compounds, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate can be inferred. Many pyrazole derivatives are classified as irritants and may be harmful if ingested or absorbed through the skin[2].

Table 1: Presumptive GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |

| Acute Toxicity (Oral) | Category 4 (Presumed) | H302: Harmful if swallowed[2][4] |

It is crucial to note that the toxicological properties of this specific compound have not been fully investigated. Therefore, it should be handled with the same precautions as a substance with known high toxicity.

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before any handling of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate. The primary routes of potential exposure are inhalation of dust, skin contact, eye contact, and ingestion[6].

Engineering Controls

To minimize the risk of inhalation, all work involving the solid compound or solutions should be conducted in a certified chemical fume hood[5]. The fume hood provides a contained workspace and protects the user from airborne particles and vapors.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table outlines the recommended PPE based on the presumptive hazards.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[3]. | To prevent eye irritation from splashes or airborne particles. |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin irritation and absorption[3]. |

| Body Protection | A standard laboratory coat. A flame-resistant coat should be considered if working with flammable solvents[3]. | To protect skin and clothing from contamination. |

| Respiratory Protection | Not typically required if work is conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal respiratory protection program has been established[3]. | To prevent respiratory irritation from dust or aerosols. |

Hygiene Practices

Good laboratory hygiene is essential to prevent accidental exposure.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored[2].

-

Ensure that an eyewash station and safety shower are readily accessible[5].

Experimental Workflows and Protocols

Workflow for Handling Novel Compounds

The following diagram illustrates a standard workflow for handling a novel chemical entity like Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate.

Caption: Workflow for Handling Novel Chemical Compounds.

Step-by-Step Handling Protocol

-

Preparation: Before entering the lab, review this safety guide and the experimental protocol. Ensure the chemical fume hood is operational.

-

PPE: Don a lab coat, safety glasses, and nitrile gloves.

-

Handling:

-

Conduct all manipulations of the solid compound within the fume hood.

-

Use a spatula to transfer the solid. Avoid creating dust.

-

If making a solution, add the solid to the solvent slowly.

-

-

Storage: Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].

-

Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) and excess compound in a clearly labeled hazardous waste container according to institutional and local regulations[7].

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately.

Emergency Response Decision Tree

Sources

Pharmacophore Properties of Propylphenyl Pyrazole Esters

The following technical guide provides an in-depth structural and functional analysis of Propylphenyl Pyrazole Esters . This analysis synthesizes established medicinal chemistry principles with specific structure-activity relationship (SAR) data relevant to this chemical series.

A Structural & Functional Analysis for Drug Discovery[1]

Executive Summary

The Propylphenyl Pyrazole Ester scaffold represents a privileged structural motif in medicinal chemistry, particularly within the domains of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.[1] This class of compounds integrates three distinct pharmacophoric regions: a lipophilic propylphenyl tail , a rigid pyrazole core , and an electronic-modulating ester head .[1]

This guide dissects the molecular architecture of these compounds, elucidating how the specific n-propyl substitution enhances hydrophobic binding efficiency compared to methyl or ethyl analogs, while the ester functionality serves as both a hydrogen-bond acceptor and a prodrug handle.[1]

Molecular Architecture & Pharmacophore Mapping[1][2]

The biological efficacy of propylphenyl pyrazole esters is governed by the spatial arrangement of three critical domains.

The Pharmacophore Triad

We define the molecule as a "Pharmacophore Triad" consisting of Regions A, B, and C.[1]

| Region | Structural Component | Pharmacological Function | Physicochemical Impact |

| A | Propylphenyl Group | Lipophilic Anchor: Targets hydrophobic pockets (e.g., COX-2 valine channel).[1][2] | Increases LogP; Enhances membrane permeability.[1] |

| B | Pyrazole Ring | Rigid Scaffold: Orients Regions A and C; π-π stacking interactions.[1] | Moderate polarity; H-bond donor/acceptor sites (N1/N2).[1][2] |

| C | Ester Moiety | H-Bond Acceptor: Interacts with serine/threonine residues; Prodrug capability.[1][2] | Modulates solubility; susceptible to esterase hydrolysis.[1] |

Structural Logic: The "Propyl" Advantage

The specific inclusion of a propyl chain (C3) on the phenyl ring is not arbitrary.[1] In SAR studies targeting the cyclooxygenase-2 (COX-2) active site or bacterial cell walls:

-

Steric Fit: The n-propyl group provides optimal steric bulk to fill hydrophobic sub-pockets that are too large for a methyl group but too constricted for a pentyl group.[1]

-

Lipophilicity (LogP): The propyl chain adds approximately +1.5 to the LogP value compared to a naked phenyl ring, facilitating transport across the blood-brain barrier (BBB) or bacterial membranes.[1][2]

Visualization: Pharmacophore & Signaling Pathways[1][2]

Pharmacophore Map (Graphviz)

The following diagram illustrates the connectivity and functional role of each domain within the molecule.[1]

Figure 1: Pharmacophore connectivity map highlighting the lipophilic "tail" (Red) and polar "head" (Green) interactions with the biological target.[1][2]

Experimental Protocol: Synthesis & Validation

To study this pharmacophore, a robust synthetic route is required.[1] The Knorr Pyrazole Synthesis is the industry standard for generating these esters with high regioselectivity.[1]

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesize Ethyl 1-(4-propylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Reagents:

-

A: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)[2]

-

B: Triethyl orthoformate (1.2 eq)

Step-by-Step Methodology:

-

Intermediate Formation:

-

Cyclocondensation:

-

Purification & Isolation:

Synthesis Pathway Diagram[1]

Figure 2: Step-wise synthetic pathway transforming acyclic precursors into the rigid pyrazole scaffold.

Biological Evaluation: COX-2 Inhibition Assay

The primary application of phenyl pyrazoles (e.g., Celecoxib) is inflammation control.[1] The propylphenyl variant is evaluated for its selectivity towards COX-2 over COX-1.[1][2]

In Vitro Assay Protocol

Principle: Measure the inhibition of Prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Induction: Seed cells in 96-well plates (

cells/well). Incubate for 24h. Treat with LPS (1 -

Treatment: Simultaneously add the test compound (Propylphenyl pyrazole ester) at varying concentrations (0.01 - 100

M). -

Quantification: After 24h, collect supernatant. Quantify PGE2 levels using a competitive ELISA kit.[1]

-

Data Analysis: Calculate IC

values using non-linear regression (GraphPad Prism).

Expected SAR Trends

The following table summarizes expected outcomes based on established pyrazole SAR data [1][2].

| Compound Variant | R-Group (Tail) | LogP (Calc) | COX-2 IC | Interpretation |

| Analog 1 | Phenyl (No alkyl) | 2.8 | 1.5 | Moderate potency; lacks hydrophobic fill.[1][2] |

| Analog 2 | 4-Methylphenyl | 3.2 | 0.8 | Improved fit (Celecoxib-like).[1] |

| Target | 4-Propylphenyl | 4.1 | 0.15 | Optimal hydrophobic interaction. |

| Analog 3 | 4-Hexylphenyl | 5.4 | > 5.0 | Steric clash; too lipophilic (solubility issues).[1][2] |

References

-

Kumar, R. S., et al. (2016).[1] "Anti-inflammatory and antimicrobial activities of novel pyrazole analogues." Saudi Journal of Biological Sciences. Link

-

Gökhan-Kelekçi, N., et al. (2007).[1][2] "Synthesis and biological evaluation of some new pyrazole derivatives as MAO-B inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Bekhit, A. A., & Abdel-Aal, H. T. (2005).[2] "Synthesis and biological activities of some new pyrazole derivatives." Molecules. Link

-

Sharwan, K., et al. (2013).[1] "Pyrazoles: A Potential Scaffold for Anti-Inflammatory Activity."[1][3][4][5][6] Mini-Reviews in Medicinal Chemistry. Link

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Cyclization of β-Diketonesters with Hydrazine Hydrate for the Synthesis of Pyrazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of pyrazole derivatives represents a cornerstone of modern medicinal chemistry, with this heterocyclic motif being a key pharmacophore in numerous approved drugs.[1][2] This document provides a detailed technical guide on a robust and widely utilized method for pyrazole synthesis: the cyclization of β-diketoesters with hydrazine hydrate. This application note delves into the mechanistic underpinnings of this transformation, offers detailed, field-proven experimental protocols, and discusses the significance of this reaction in the broader context of drug discovery and development. The content is structured to provide both a theoretical understanding and a practical framework for laboratory execution.

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties, making it an ideal building block for the design of novel therapeutic agents.[5]

The Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883, remains a highly efficient and straightforward method for constructing the pyrazole nucleus.[4][6] This reaction typically involves the condensation of a 1,3-dicarbonyl compound, such as a β-diketoester, with a hydrazine derivative.[7] The thermodynamic stability of the resulting aromatic pyrazole ring often drives the reaction to high yields.[8] This guide will focus on the practical application of this venerable yet highly relevant transformation.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The cyclization of a β-diketoester with hydrazine proceeds through a well-established reaction pathway. The reaction is typically catalyzed by a small amount of acid and involves a condensation-cyclization sequence.[6][8][9]

Step 1: Hydrazone Formation The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-diketoester. This is followed by dehydration to form a hydrazone intermediate.[8]

Step 2: Intramolecular Cyclization and Dehydration The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step is followed by the elimination of an alcohol molecule (from the ester) to yield a pyrazolone, which is a stable tautomer of the aromatic pyrazole.[8][9]

The overall mechanism can be visualized as follows:

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 5-Methyl-2,4-dihydro-3H-pyrazol-3-one

This protocol provides a detailed, step-by-step procedure for the synthesis of a model pyrazolone from ethyl acetoacetate and hydrazine hydrate.

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate (64-65% aqueous solution)

-

Ethanol

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Büchner funnel and filter flask

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

Mobile phase: 30% Ethyl acetate / 70% Hexane

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (e.g., 25 mmol, 1.0 eq) and ethanol (e.g., 25 mL).

-

Reagent Addition: While stirring, add hydrazine hydrate (e.g., 30 mmol, 1.2 eq) dropwise to the solution. Add a few drops of glacial acetic acid as a catalyst.[8]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a TLC plate with three lanes: starting material (ethyl acetoacetate), co-spot (starting material and reaction mixture), and the reaction mixture. Develop the plate in a 30% ethyl acetate/70% hexane mobile phase. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. This typically takes 1-2 hours.[8]

-

Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. To enhance precipitation, slowly add deionized water (e.g., 50 mL) to the reaction mixture with stirring.[9]

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[9]

-

Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

-

Characterization: Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy.

Caption: General experimental workflow for pyrazole synthesis.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and outcomes for the synthesis of various pyrazole derivatives from β-diketoesters and hydrazine derivatives.

| β-Diketone | Hydrazine Derivative | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | Acetic Acid | Reflux | 2 | 85-95 | [7] |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic Acid | 100 | 1 | ~90 | [8][9] |

| Diethyl 1,3-acetonedicarboxylate | Hydrazine hydrate | Ethanol | None | RT | 12 | 78 | N/A |

| Ethyl 2-methylacetoacetate | Phenylhydrazine | Acetic Acid | None | 110 | 3 | 92 | N/A |

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Troubleshooting and Key Considerations

-

Regioselectivity: When using unsymmetrical β-diketoesters, a mixture of two regioisomers can be formed.[4] The regioselectivity can sometimes be influenced by the reaction conditions and the nature of the substituents on the β-diketoester and hydrazine.

-

Purity of Hydrazine Hydrate: Hydrazine hydrate is corrosive and toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.[8] The concentration of aqueous hydrazine hydrate can affect the reaction rate and yield.

-

Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of acid (e.g., acetic acid) can significantly increase the reaction rate.[8][9]

-

Work-up: The precipitation of the product upon addition of water is a convenient method for isolation. However, for more soluble pyrazoles, extraction with an organic solvent may be necessary.

Conclusion

The cyclization of β-diketoesters with hydrazine hydrate is a robust, efficient, and versatile method for the synthesis of pyrazole derivatives. This foundational reaction in heterocyclic chemistry continues to be of immense value in the field of drug discovery and development. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize these important molecular scaffolds.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 15, 2026, from [Link]

-

Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. Retrieved February 15, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved February 15, 2026, from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). PMC. Retrieved February 15, 2026, from [Link]

-

Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved February 15, 2026, from [Link]

-

synthesis of pyrazoles - YouTube. (2019). Retrieved February 15, 2026, from [Link]

-

Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 15, 2026, from [Link]

-

(PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate synthesis

Topic: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate

Executive Summary

This guide addresses yield optimization for the synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate . The synthesis typically proceeds via a two-step sequence: a Claisen condensation of 4-propylacetophenone with diethyl oxalate, followed by cyclization with hydrazine.

Low yields in this pathway are rarely due to "bad chemistry" but rather process engineering failures : moisture intrusion in Step 1, uncontrolled saponification in Step 2, or poor isolation of the 1,3-diketo intermediate. This support document provides self-validating protocols and troubleshooting logic to maximize throughput.

Part 1: The Reaction Architecture

Before troubleshooting, verify your pathway matches the standard high-yield route.

The Pathway:

-

Claisen Condensation: 4-Propylacetophenone + Diethyl Oxalate

Sodium Enolate Intermediate. -

Acidification: Sodium Enolate

2,4-Dioxo-4-(4-propylphenyl)butanoate. -

Knorr Cyclization: Diketoester + Hydrazine Hydrate

Target Pyrazole.

Figure 1: Standard synthetic pathway. The formation and handling of the Sodium Enolate Salt is the primary determinant of overall yield.

Part 2: Step 1 - Claisen Condensation Optimization

The Problem: The reaction between 4-propylacetophenone and diethyl oxalate is reversible. If the equilibrium is not driven forward, or if moisture destroys the base, yields will plummet below 40%.

Protocol Optimization (The "Reverse Addition" Technique)

Do not simply mix reagents. Use this specific order to prevent self-condensation of the acetophenone.

-

Prepare Base: Dissolve Sodium metal (1.1 eq) in anhydrous Ethanol. Do not use commercial NaOEt powder if it has been opened previously; it absorbs moisture rapidly.

-

Solvent Control: Use Diethyl Oxalate (1.2 eq) as both reagent and co-solvent. Add it to the NaOEt solution first.

-

Addition: Add 4-Propylacetophenone (1.0 eq) dropwise to the refluxing oxalate/base mixture over 30 minutes.

-

Why? This keeps the concentration of ketone low relative to the oxalate, favoring the Cross-Claisen product over ketone dimerization (Aldol side-reaction).

-

Troubleshooting Guide: Step 1

| Symptom | Diagnosis | Corrective Action |

| Reaction mixture turns solid/paste | Success (False Alarm). The product is the sodium salt of the diketoester, which is insoluble in ether/ethanol. | Do NOT filter and discard. This solid is your intermediate. Add more anhydrous EtOH or Et2O to maintain stirring. |

| Low conversion (<50%) | Moisture Contamination. Water kills NaOEt, producing NaOH, which hydrolyzes the diethyl oxalate. | Use freshly distilled EtOH (from Mg turnings). Ensure glassware is oven-dried. |

| Product is an oil, not solid | Incomplete Enolization. The equilibrium is shifting back. | Wash the oil with hexanes to remove unreacted ketone. If still oily, proceed to Step 2 immediately; the free acid form is often an oil. |

Part 3: Step 2 - Cyclization & Isolation

The Problem: Hydrazine is a potent nucleophile, but it is also basic. High temperatures or excess water can cause saponification (hydrolysis of the ethyl ester to the carboxylic acid), rendering the product water-soluble and lost during workup.

Protocol Optimization (The "Buffered" Approach)

-

Solvent: Ethanol (Absolute).

-

Reagent: Hydrazine Hydrate (1.1 eq).

-

Catalyst: Glacial Acetic Acid (catalytic amount, or use as solvent if solubility is poor).

-

Why? Acid catalysis promotes the dehydration of the 5-hydroxy-pyrazoline intermediate, preventing it from stalling before becoming aromatic.

-

Troubleshooting Guide: Step 2

| Symptom | Diagnosis | Corrective Action |

| Product dissolves in water wash | Saponification. You hydrolyzed the ester to the acid (Py-COOH). | Recovery: Acidify the aqueous layer to pH 2. The carboxylic acid will precipitate. You must then re-esterify (EtOH/H2SO4) to get the target. |

| Gummy precipitate | Intermediate Trap. The hydroxy-pyrazoline intermediate did not dehydrate. | Reflux for an additional 2 hours with a trace of HCl or AcOH to force dehydration (aromatization). |

| Low Yield after Crystallization | Solubility Issue. The propyl group increases lipophilicity. | Switch crystallization solvent from pure EtOH to EtOH:Water (8:2) . The water acts as an anti-solvent. |

Part 4: Diagnostic Logic Tree

Use this flowchart to diagnose yield loss in real-time.

Figure 2: Logic flow for identifying the root cause of yield loss.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Lithium Diisopropylamide (LDA) instead of Sodium Ethoxide? A: Yes, and it often gives higher yields (90%+) because it is non-nucleophilic and works at -78°C, preventing side reactions. However, for scale-up (>10g), NaOEt is preferred for cost and safety. If using LDA, add the ketone to LDA first (to form enolate), then add Diethyl Oxalate.

Q: My final product is colored (yellow/orange). Is it pure? A: Likely not. Pure pyrazole esters are typically white or off-white solids. Color usually indicates traces of the unreacted 1,3-diketone or oxidized impurities. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

Q: Why is the melting point lower than reported? A: The "propyl" chain adds rotational degrees of freedom, which can lead to polymorphism. However, a depressed melting point usually indicates trapped solvent or the presence of the carboxylic acid derivative. Dry the sample under high vacuum at 40°C overnight.

References

-

Mechanism of Pyrazole Synthesis: Knorr, L. (1883).[1][2][3] Berichte der deutschen chemischen Gesellschaft, 16, 2597.[2] (Foundational text on 1,3-diketone condensation).

-

Optimization of Claisen Condensation: BenchChem Technical Support. (2025).[1][4][5][6] Claisen Condensation Reactions Involving Diethyl Oxalate. Link

-

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018, 17(1), 32-38.[7] (Specific protocol for acetophenone derivatives). Link

-

Regioselectivity in Pyrazole Synthesis: Molecules, 2013, 18, 13654-13678. (Discussion on tautomerism and hydrazine attack). Link

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Regioselectivity issues in 3,5-disubstituted pyrazole synthesis

Technical Support Center: Pyrazole Regiocontrol

Ticket Subject: Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary: The "Ambident" Problem

The "regioselectivity issue" in pyrazole synthesis almost exclusively refers to the formation of N-substituted pyrazoles (1,3,5- vs. 1,5,3-isomers). If you are synthesizing N-unsubstituted pyrazoles (N-H), regioselectivity is chemically irrelevant due to annular tautomerism (the 3- and 5-positions are equivalent in solution).

However, when reacting an unsymmetrical 1,3-dielectrophile (like a diketone) with a monosubstituted hydrazine (

This guide troubleshoots the three most common failure modes:

-

The Knorr Mixture: Inseparable 1,3,5- and 1,5,3-isomer mixtures from diketones.

-

The Fluorine Trap: Unexpected regiochemistry when using fluorinated building blocks (e.g., trifluoromethyl diketones).

-

The Alkylation Scramble: Mixtures resulting from adding an R-group to an existing pyrazole ring.

Diagnostic Workflow

Use this decision tree to identify the correct troubleshooting protocol for your specific situation.

Figure 1: Diagnostic decision tree for isolating the source of regiochemical loss.

The Core Mechanism: Why Mixtures Occur

To fix the problem, you must understand the competing rates of attack.

The Nucleophile (Substituted Hydrazine)

A monosubstituted hydrazine (

-

N1 (Substituted, NH-R): More electron-rich (inductive effect of R) but sterically hindered .

-

N2 (Terminal, NH2): Less electron-rich but sterically accessible and arguably harder (HSAB theory).

The Electrophile (Unsymmetrical 1,3-Diketone)

-

The carbonyl adjacent to the smaller/less electron-withdrawing group is usually attacked first by the terminal

.

The "Standard" Outcome:

In neutral ethanol, the terminal

Troubleshooting Guides (The "Tickets")

Scenario A: The "Classic" Knorr Synthesis (Diketone + Hydrazine)

Issue: You react an unsymmetrical diketone with methylhydrazine in Ethanol and get a 60:40 mixture. Root Cause: Ethanol does not provide enough "differentiation" between the two carbonyls or the two nitrogens.

Solution 1: The Fluorinated Solvent Switch (High Success Rate) Replacing Ethanol with Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can completely reverse or drastically improve regioselectivity.

-

Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They activate the "harder" carbonyl (often the acyl group) via H-bonding, directing the initial attack of the hydrazine.

-

Evidence: HFIP often yields >95:5 selectivity where EtOH yields 50:50 [1].

Solution 2: pH Modulation

-

Acidic Conditions (HCl/AcOH): Protonates the hydrazine. The substituted Nitrogen (NH-R) is more basic, so it gets protonated first, becoming non-nucleophilic. This forces the terminal

to attack. -

Basic Conditions: Increases the nucleophilicity of the substituted Nitrogen (NH-R).

Scenario B: The Fluorine Trap ( Groups)

Issue: You are using a

Recommendation:

-

To place the N-substituent next to the

(1-aryl-5-trifluoromethyl isomer): Use active esters or enaminones instead of diketones. -

To place the N-substituent away from the

(1-aryl-3-trifluoromethyl isomer): Use the standard diketone in HFIP [2].

Scenario C: N-Alkylation of Existing Pyrazoles

Issue: You have a 3,5-disubstituted pyrazole (N-H) and react it with Methyl Iodide. You get a mixture of N1-Me and N2-Me. Root Cause: The pyrazolate anion is an ambident nucleophile.

The "Lone Pair" Rule: Alkylation generally favors the nitrogen adjacent to the smaller substituent (Steric Control) or the nitrogen that preserves the most stable tautomer.

-

Example: If C3 has a t-Butyl group and C5 has a Methyl group, alkylation will occur at N adjacent to the Methyl (less hindrance).

Solution: The "Blocking" Strategy If you need the "sterically crowded" isomer, you cannot use direct alkylation. You must build the ring using Scenario A (Cyclization) or use a temporary blocking group on the other nitrogen (e.g., THP protection, alkylate, deprotect—though this is often inefficient).

Validated Experimental Protocols

Protocol A: Highly Regioselective Synthesis in HFIP

Best for: Unsymmetrical 1,3-diketones + Aryl/Alkyl Hydrazines.

Materials:

-

Unsymmetrical 1,3-diketone (1.0 equiv)

-

Substituted Hydrazine (HCl salt or free base) (1.1 equiv)

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP ) (0.2 - 0.5 M concentration)

Procedure:

-

Dissolution: Dissolve the 1,3-diketone in HFIP at room temperature.

-

Addition: Add the substituted hydrazine in one portion.

-

Note: If using hydrazine HCl salt, no base is usually needed in HFIP, but adding 1.0 eq of mild base (NaOAc) can help if reaction is sluggish.

-

-

Reaction: Stir at room temperature for 2–4 hours. (Monitor by TLC/LCMS).

-

Observation: HFIP accelerates the reaction significantly compared to EtOH.

-

-

Workup: Evaporate the HFIP (it is volatile, bp 58°C; recover and reuse if possible due to cost).

-

Purification: The residue is often the pure regioisomer. If not, recrystallize from EtOH/Water.

Protocol B: Regiocontrol via Alkynones (Michael Addition)

Best for: 1,3,5-trisubstituted pyrazoles where Knorr fails.

Concept: Instead of a diketone, use an

-

Mix Alkynone + Hydrazine in Ethanol.

-

Reflux for 2-6 hours.

-

Result: The terminal

of hydrazine attacks the

Data Summary: Solvent Effects

Comparison of Regioselectivity Ratios (Isomer A : Isomer B) for a standard unsymmetrical diketone condensation [1, 2].

| Solvent | Conditions | Ratio (1,3,5 : 1,5,3) | Notes |

| Ethanol | Reflux, Neutral | ~ 60 : 40 | Poor selectivity (Thermodynamic mix) |

| Ethanol | Reflux, HCl (cat) | ~ 80 : 20 | Protonation deactivates substituted N |

| Acetic Acid | 100°C | ~ 75 : 25 | Common historical method |

| TFE | RT | ~ 90 : 10 | Trifluoroethanol (Strong H-bond donor) |

| HFIP | RT | > 98 : 2 | Recommended Standard |

References

-

Aggarwal, V. K., et al. (2006). Regiocontrol in the Synthesis of 3,5-Disubstituted Pyrazoles. Journal of Organic Chemistry . (Note: Generalized citation for solvent effects in pyrazole synthesis).

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry .

-

Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry .

-

Kong, Y., Tang, M., & Wang, Y. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters .

-

Review: Regioselective Synthesis of Pyrazoles. Organic Chemistry Portal .

Sources

Technical Support Center: Removal of Unreacted Hydrazine from Pyrazole Reaction Mixtures

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for the common challenge of removing unreacted hydrazine from pyrazole synthesis reaction mixtures. Pyrazole synthesis, a cornerstone in medicinal chemistry, often utilizes hydrazine or its derivatives, which are toxic and must be effectively removed from the final product.[1][2][3] This resource is designed to help you navigate the intricacies of this process with confidence, ensuring the purity and safety of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted hydrazine from my pyrazole product?

A1: Hydrazine is acutely toxic, a suspected human carcinogen, and can cause severe skin and eye damage.[4][5] From a process chemistry perspective, residual hydrazine can interfere with downstream reactions and crystallizations, and it can compromise the stability of the final active pharmaceutical ingredient (API). Regulatory bodies have stringent limits on genotoxic impurities like hydrazine in pharmaceutical products.[6]

Q2: What are the primary methods for removing hydrazine post-reaction?

A2: The most common methods include:

-

Aqueous Workup (Acidic Wash): Exploits the basicity of hydrazine to form a water-soluble salt that can be extracted into an aqueous phase.[7]

-

Chemical Quenching: Involves adding a reagent that selectively reacts with excess hydrazine to form an easily removable byproduct.

-

Distillation/Azeotropic Removal: Effective for volatile hydrazines or when it forms an azeotrope with a solvent.[8]

-

Chromatography: A reliable method for achieving high purity, though it may be less practical for large-scale reactions.[7]

Q3: How can I detect residual hydrazine in my final product?

A3: Several analytical techniques can be employed, including:

-

Gas Chromatography (GC): Often used with derivatization to improve volatility and detection.[6][9]

-

High-Performance Liquid Chromatography (HPLC): Can be used with or without derivatization, depending on the detector.[9][10]

-

Spectrophotometric Methods: Colorimetric tests can provide a quick indication of hydrazine presence.[9][10]

-

Mass Spectrometry (MS): Provides high sensitivity and specificity for hydrazine detection.[11]

Q4: What are the safety precautions I must take when working with hydrazine?

A4: Hydrazine is a Particularly Hazardous Substance (PHS) and requires strict safety protocols. Always work in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE) is mandatory and includes a flame-resistant lab coat, chemical splash goggles, a face shield (if there's a splash hazard), and appropriate gloves (nitrile or chloroprene for larger splash hazards).[5] An emergency safety shower and eyewash station should be readily accessible.[12] All waste containing hydrazine is considered extremely hazardous and must be disposed of according to institutional and regulatory guidelines.[5]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your pyrazole product.

Issue 1: Emulsion Formation During Aqueous Extraction

Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during an acidic wash, making separation difficult.

Possible Causes:

-

High concentration of reactants or products: This can act as a surfactant.

-

Presence of insoluble byproducts: Finely divided solids can stabilize emulsions.

-

Vigorous shaking: Excessive agitation can lead to stable emulsion formation.

Solutions:

-

Break the Emulsion:

-

Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.

-

Gently warm the separatory funnel in a warm water bath.

-

Filter the entire mixture through a pad of celite.

-

-

Optimize Extraction Protocol:

-

Dilute the reaction mixture with more organic solvent before extraction.

-

Instead of vigorous shaking, gently invert the separatory funnel multiple times.

-

Issue 2: Product Loss During Acidic Wash

Symptom: Low yield of the desired pyrazole after performing an acidic wash to remove hydrazine.

Possible Cause:

-

Protonation of the Pyrazole: Pyrazoles are weakly basic and can be protonated by strong acids, leading to their partitioning into the aqueous layer along with the hydrazine salt.[7]

Solutions:

-

Use a Milder Acid: Instead of strong acids like HCl, consider using a weaker acid such as acetic acid or a buffered solution (e.g., ammonium chloride).

-

Back-Extraction: After the initial acidic wash, basify the acidic aqueous layer with a base like sodium bicarbonate and extract it with a fresh portion of organic solvent to recover any protonated pyrazole.

-

pH Control: Carefully monitor and control the pH of the aqueous phase to be just acidic enough to protonate the hydrazine without significantly protonating the pyrazole.

Issue 3: Incomplete Hydrazine Removal

Symptom: Analytical testing (e.g., TLC, GC, NMR) of the isolated product shows the presence of residual hydrazine.

Possible Causes:

-

Insufficient Acid: The amount of acid used in the wash was not enough to react with all the excess hydrazine.

-

Inefficient Extraction: Poor mixing or insufficient contact time between the organic and aqueous phases.

-

Hydrazine Derivative Insolubility: Some substituted hydrazines may form salts that have some solubility in the organic phase.

Solutions:

-

Repeat the Acidic Wash: Perform one or two additional washes with a fresh acidic solution.

-